Miconazole EP impurity C

Description

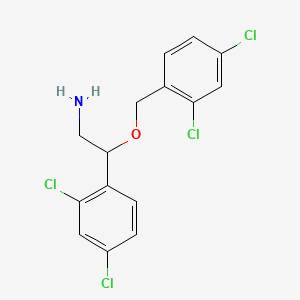

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl4NO/c16-10-2-1-9(13(18)5-10)8-21-15(7-20)12-4-3-11(17)6-14(12)19/h1-6,15H,7-8,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHHLPHPPMXDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)COC(CN)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67358-54-7 | |

| Record name | 2-((2,4-Dichlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethan-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067358547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2,4-DICHLOROBENZYL)OXY)-2-(2,4-DICHLOROPHENYL)ETHAN-1-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U2CWP7FRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature, Chemical Identity, and Classification of Miconazole Ep Impurity C

Systematic Nomenclature and Synonyms of Miconazole (B906) EP Impurity C

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for Miconazole EP Impurity C is 2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethanamine . nih.govclearsynth.com This name precisely describes the molecular structure of the compound.

This impurity is known by several synonyms in scientific literature and pharmacopoeial references. These include:

(2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine simsonpharma.com

Miconazole amine nih.gov

Miconazole Related Compound C synzeal.com

2,4-dichloro-beta-[(2,4-dichlorophenyl)methoxy]benzeneethanamine nih.gov

2-((2,4-Dichlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethan-1-amine nih.gov

The compound is also available as a nitrate (B79036) salt, referred to as this compound Nitrate or Miconazole USP Related Compound C Nitrate. cymitquimica.comclearsynth.com

Interactive Data Table: Chemical Identifiers for this compound

| Identifier Type | Identifier |

| CAS Number (Free Base) | 67358-54-7 nih.govsimsonpharma.com |

| CAS Number (Nitrate Salt) | 2724689-95-4 clearsynth.com |

| Molecular Formula | C₁₅H₁₃Cl₄NO nih.gov |

| Molecular Weight | 365.08 g/mol veeprho.com |

| IUPAC Name | 2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethanamine nih.govclearsynth.com |

| UNII | 6U2CWP7FRC nih.gov |

Categorization of this compound within Pharmacopoeial Standards

This compound is officially recognized and listed in major pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).

European Pharmacopoeia (EP): In the EP, this compound is designated as "Miconazole Impurity C". nih.gov The EP monograph for Miconazole Nitrate specifies a limit for this impurity, highlighting its importance in the quality assessment of the drug substance.

United States Pharmacopeia (USP): The USP lists this compound as "Miconazole Related Compound C". cymitquimica.comcymitquimica.com Similar to the EP, the USP sets acceptance criteria for the levels of this impurity in Miconazole and its formulations.

The presence of this impurity in these official compendia necessitates its monitoring and control during the manufacturing process of Miconazole to ensure the final product's quality and purity.

Classification of this compound as a Related Substance or Degradation Product

This compound is classified as a process-related impurity . This means it is typically formed during the synthesis of the active pharmaceutical ingredient (API), Miconazole. Specifically, it is considered a byproduct that arises from an incomplete reaction or a side reaction during the manufacturing process.

It is also categorized as a "related substance" in both the EP and USP. veeprho.com This classification is for impurities that are structurally similar to the API. The structural resemblance to Miconazole is evident, with the primary difference being the absence of the imidazole (B134444) ring, which is replaced by an amine group in Impurity C.

Structural Elucidation Approaches for this compound

The definitive structure of this compound has been established through a combination of advanced analytical techniques. These methods are crucial for confirming the identity of the impurity and for its quantification in the Miconazole API and finished products.

Key structural elucidation techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. veeprho.com This helps in piecing together the exact arrangement of the atoms in the molecule.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to study its fragmentation patterns. klivon.com High-resolution mass spectrometry (HRMS) can provide a very accurate molecular formula, further confirming the identity of the impurity. veeprho.com

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a primary method used for the separation and quantification of this compound from the Miconazole API. The retention time of the impurity peak is compared to that of a certified reference standard for identification.

A detailed Structure Elucidation Report (SER) is often provided with reference standards of this compound, which includes comprehensive data from these analytical techniques to confirm its structure. veeprho.com

Formation Pathways and Degradation Mechanisms of Miconazole Ep Impurity C

Investigation of Synthetic Route-Related Impurity Formation

The synthesis of Miconazole (B906) is a multi-step process where the formation of impurities can occur. Miconazole EP Impurity C is classified as a process-related organic impurity.

Identification of Potential Side Reactions in Miconazole Synthesis Leading to Impurity C

The emergence of this compound can be traced back to the early synthetic routes of Miconazole developed in the 1970s. The synthesis of Miconazole involves several key reactions, and side reactions can lead to the formation of Impurity C. One of the primary pathways involves the incomplete reaction or side reaction during the alkylation step. Specifically, it is suggested that the impurity forms through a competing nucleophilic substitution mechanism.

During the synthesis, if the displacement of the mesylate group by the imidazole (B134444) ring is incomplete, it can result in an amine intermediate, which is this compound. Early synthetic methods involving condensation reactions between 2,4-dichlorobenzyl chloride and ethanamine intermediates were also found to inadvertently produce Impurity C as a byproduct.

A one-pot synthesis method for miconazole nitrate (B79036) has been developed to avoid side reactions that can be caused by the reduction reaction step in other synthetic routes. google.com

Precursor Analysis and Transformation Pathways to this compound

The precursors in Miconazole synthesis play a direct role in the formation of Impurity C. The key precursors for Miconazole include 2,4-dichlorobenzyl alcohol and imidazole. The synthesis involves the mesylation of 2,4-dichlorobenzyl alcohol to create a reactive leaving group. This is followed by a nucleophilic attack.

However, the presence of certain conditions can alter the intended reaction pathway. For instance, residual water or the use of an inadequate base strength can lead to the hydrolysis of the mesylate. This hydrolysis results in the formation of the amine derivative, which is Impurity C, instead of the intended Miconazole.

The structural similarity between Miconazole and Impurity C underscores their shared mechanistic origins. The ethanamine moiety present in Impurity C is a direct result of the incomplete displacement of the mesylate group.

Elucidation of Degradation Pathways Yielding this compound

Miconazole can degrade under various stress conditions, leading to the formation of Impurity C. Forced degradation studies are essential to identify these pathways.

Photolytic Degradation Studies and Impurity C Formation

Exposure to light can cause the degradation of Miconazole. Studies have shown that when a solution of Miconazole is exposed to direct sunlight, degradation occurs. scholarsresearchlibrary.com However, some studies indicate that Miconazole is stable under photolytic conditions, showing no significant degradation after exposure to UV light for extended periods. oup.com Another study observed photolytic degradation under both light and dark conditions, with light facilitating greater and faster degradation. core.ac.uk This suggests that while Miconazole has some susceptibility to photolytic degradation, the extent can vary depending on the specific conditions. scholarsresearchlibrary.comcore.ac.ukresearchgate.net

Thermal Degradation Studies and Impurity C Formation

Thermal stress is another factor that can lead to the degradation of Miconazole. When subjected to dry heat, Miconazole has shown susceptibility to degradation. researchgate.net One study found that exposing Miconazole nitrate to a temperature of 80°C for several hours did not result in degradation. scholarsresearchlibrary.com However, another study observed significant degradation at 60°C, with the appearance of additional degradation compounds. core.ac.uk This indicates that the temperature and duration of exposure are critical factors in thermal degradation.

Hydrolytic Degradation Studies and Impurity C Formation

Hydrolytic degradation, which involves the reaction of the drug substance with water, is a significant pathway for the formation of impurities. Miconazole has been found to be susceptible to both acidic and basic hydrolysis. ijpsonline.comijpsonline.com

When subjected to acidic conditions (e.g., 1N HCl) and heat, Miconazole degrades, forming multiple degradation products. scholarsresearchlibrary.com Similarly, under basic conditions (e.g., 1N NaOH) and heat, Miconazole also undergoes degradation. scholarsresearchlibrary.com However, it has been found to be stable under neutral hydrolytic conditions. ijpsonline.comijpsonline.com The degradation products formed under acidic and basic conditions have been observed to be similar. scholarsresearchlibrary.com

Table of Research Findings on Miconazole Degradation:

| Degradation Condition | Reagents/Method | Observations | Reference |

|---|---|---|---|

| Acid Hydrolysis | 1N HCl, refluxed at 80°C for 2 hours | Miconazole undergoes degradation, showing three degradation peaks. | scholarsresearchlibrary.com |

| Base Hydrolysis | 1N NaOH, refluxed at 80°C for 2 hours | Miconazole degrades, showing peaks similar to acid degradation and additional small peaks. | scholarsresearchlibrary.com |

| Oxidative Degradation | 6.0% w/v Hydrogen Peroxide, refluxed at 80°C for 2 hours | Degradation occurred, showing various small degradation peaks. | scholarsresearchlibrary.com |

| Photochemical Degradation | Stock solution exposed to direct sunlight for 48 hours | No additional peaks were observed, indicating stability under these conditions. | scholarsresearchlibrary.com |

| Dry Heat Degradation | Powdered drug stored in an oven at 80°C for 6 hours | No additional peaks were observed, indicating stability under these conditions. | scholarsresearchlibrary.com |

| Wet Heat Degradation | Stock solution refluxed at 80°C for 2 hours | No additional peaks were observed, indicating stability under these conditions. | scholarsresearchlibrary.com |

| Thermal Degradation | Samples exposed to temperatures from 4°C to 80°C for 120 hours | Significant degradation observed at 60°C and 80°C with the formation of degradation compounds. | core.ac.uk |

Oxidative Degradation Studies and Impurity C Formation

Forced degradation studies are crucial in identifying potential degradation products of an active pharmaceutical ingredient (API) and demonstrating the stability-indicating nature of analytical methods. In the case of miconazole, oxidative stress conditions have been shown to be a significant pathway for its degradation, potentially leading to the formation of impurities, including Impurity C.

Research involving the exposure of miconazole to various oxidizing agents, primarily hydrogen peroxide (H₂O₂), has provided insights into its oxidative liability. Studies subject miconazole solutions to H₂O₂ under different temperature and time conditions to simulate and accelerate the degradation that might occur during manufacturing or storage. austinpublishinggroup.comoup.com

One study observed that treating a miconazole solution with 5% H₂O₂ at an elevated temperature of 80°C for one hour resulted in approximately 18% degradation of the parent drug. researchgate.net The analysis of the stressed sample revealed the appearance of new peaks in the chromatogram, indicating the formation of degradation products. researchgate.net Similarly, another investigation using 3% H₂O₂ at room temperature for one hour led to a 16.17% degradation of miconazole. austinpublishinggroup.com These findings underscore that both the concentration of the oxidizing agent and the temperature play critical roles in the extent of degradation.

While these studies confirm the degradation of miconazole under oxidative stress, the specific identification and quantification of Impurity C as a resultant degradant require robust analytical methods capable of separating it from miconazole and other potential impurities. oup.com The primary degradation mechanism is hypothesized to involve the oxidation of the imidazole ring or other susceptible moieties within the miconazole structure.

The following table summarizes findings from various oxidative degradation studies performed on miconazole.

| Oxidizing Agent | Temperature | Duration | Miconazole Degradation (%) | Observations | Reference |

| 5% Hydrogen Peroxide (H₂O₂) | 80°C | 1 hour | ~18% | Two minor degradation product peaks observed. | researchgate.net |

| 3% Hydrogen Peroxide (H₂O₂) | Room Temperature | 1 hour | 16.17% | Two additional degradation peaks observed. | austinpublishinggroup.com |

| 3% Hydrogen Peroxide (H₂O₂) | 80°C (reflux) | 2 hours | 92.6% | Demonstrated greatest degradation compared to other stress conditions (hydrolytic, photolytic, thermal). | core.ac.uk |

Kinetic Analysis of this compound Formation under Stress Conditions

The kinetic analysis of impurity formation is essential for predicting the shelf-life and establishing appropriate storage conditions for a drug product. By studying the rate at which a drug degrades and its impurities form under various stress conditions (e.g., heat, humidity, light, and oxidizing environments), a degradation profile can be established. nih.gov

For miconazole, stress testing has demonstrated its lability under several conditions, with oxidative and thermal stress being particularly impactful. core.ac.uk The rate of degradation, and consequently the formation of impurities like Impurity C, is highly dependent on the specific stressor and its intensity. Kinetic data is typically generated by monitoring the decrease in the API concentration and the increase in impurity concentrations over time.

A detailed forced degradation study on Miconazole Nitrate (MNZ) provided quantitative data on its degradation under various stressors, which is fundamental for kinetic evaluation. The study highlighted that the extent of degradation increases significantly with the duration of exposure and the temperature. For instance, under thermal stress at 60°C, miconazole degradation increased from 18% after 24 hours to 66% after 120 hours. core.ac.uk This suggests a time-dependent degradation process. The most aggressive degradation was observed under oxidative stress, with 92.6% of the drug degrading after being refluxed with 3% H₂O₂ for two hours at 80°C. core.ac.uk

The data from such stress studies can be used to perform kinetic modeling, often assuming first-order kinetics for the degradation of the parent drug, to predict the behavior of the impurity over time. The following table presents data from a thermal stress study, illustrating the time- and temperature-dependent nature of miconazole degradation.

| Stress Condition | Temperature | 24 hours | 72 hours | 120 hours | Reference |

| Thermal Degradation (%) | 25 ± 2°C | 8% | 26% | 52% | core.ac.uk |

| Thermal Degradation (%) | 60 ± 2°C | 18% | 42% | 66% | core.ac.uk |

| Thermal Degradation (%) | 80 ± 2°C | 34% | 74% | 82% | core.ac.uk |

This kinetic information is vital for pharmaceutical manufacturers to control the levels of identified impurities, such as this compound, ensuring they remain below the qualification thresholds set by regulatory bodies like the ICH.

Advanced Analytical Methodologies for Detection, Identification, and Quantification of Miconazole Ep Impurity C

Chromatographic Techniques for Impurity Separation and Analysis

Chromatography stands as the cornerstone for the separation and analysis of pharmaceutical impurities due to its high resolving power. A variety of chromatographic techniques can be employed for the impurity profiling of Miconazole (B906), each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) Method Development for Miconazole EP Impurity C

High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the analysis of Miconazole and its related impurities, including Impurity C. nih.govresearchgate.net The development of a robust HPLC method is a multi-faceted process involving the careful selection and optimization of several key parameters to achieve the desired separation and sensitivity.

The choice of the stationary phase is a critical first step in HPLC method development. For the analysis of Miconazole and its impurities, reversed-phase columns, particularly those with a C18 (octadecylsilyl) stationary phase, are frequently utilized. researchgate.netoup.com These columns offer excellent hydrophobicity and are well-suited for the separation of moderately polar to nonpolar compounds like Miconazole and its related substances.

Research has demonstrated the successful use of a Thermo Scientific Hypersil Gold C18 column (50 mm x 4.6 mm i.d., 1.9 µm particle size) for the separation of Miconazole and its impurities. nih.govoup.com The use of smaller particle sizes, such as sub-2 µm, can significantly enhance efficiency and reduce analysis time. nih.govresearchgate.net While C18 columns are a common choice, other stationary phases like Phenyl-Hexyl have also been employed, as specified in the USP monograph for Miconazole Nitrate (B79036), which can offer alternative selectivity for complex separations. phenomenex.comphenomenex.com The selection of the stationary phase is often guided by the specific requirements of the separation, including the resolution between critical peak pairs. For instance, the USP monograph for Miconazole Nitrate specifies a resolution of not less than 1.5 between Miconazole Related Compound C and Miconazole Related Compound I. phenomenex.com

Table 1: HPLC Stationary Phase Parameters

| Parameter | Value | Reference |

|---|---|---|

| Column Type | Thermo Scientific Hypersil Gold C18 | nih.govoup.com |

| Particle Size | 1.9 µm | nih.govoup.com |

The mobile phase composition plays a pivotal role in achieving the desired retention and resolution of analytes. A common mobile phase for the analysis of Miconazole and its impurities consists of a mixture of acetonitrile, methanol, and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297). nih.govoup.com The optimization of the mobile phase involves adjusting the ratio of the organic solvents and the aqueous phase to fine-tune the separation.

In one developed method, a mobile phase of acetonitrile–methanol–ammonium acetate (1.5 w/v) in a ratio of (30:32:38 v/v) was found to be effective. nih.govoup.com The flow rate is another critical parameter that influences analysis time and resolution. A flow rate of 2.5 mL/min has been successfully used with the aforementioned C18 column and mobile phase, achieving a significantly shorter analysis time of under 8 minutes compared to the European Pharmacopeia method's nearly 20 minutes. nih.gov The optimization of the flow rate must be balanced to ensure adequate separation without excessive backpressure, especially when using columns with smaller particle sizes.

Table 2: HPLC Mobile Phase and Flow Rate Parameters

| Parameter | Value | Reference |

|---|---|---|

| Mobile Phase | Acetonitrile–methanol–ammonium acetate (1.5 w/v) (30:32:38 v/v) | nih.govoup.com |

Ultraviolet (UV) detection is a common and robust method for the quantification of Miconazole and its impurities. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. For Miconazole and its related compounds, a detection wavelength of 235 nm has been shown to be effective. nih.govoup.com The choice of wavelength is typically based on the UV absorbance maxima of the analytes of interest. In some cases, other wavelengths, such as 215 nm, have also been utilized. phenomenex.com The detector's performance is integral to the method's ability to accurately quantify low levels of impurities.

Table 3: HPLC Detection Parameters

| Parameter | Value | Reference |

|---|---|---|

| Detector Type | UV Detector | nih.govoup.com |

Gas Chromatography (GC) for Volatile Byproducts or Related Substances

While HPLC is the predominant technique, Gas Chromatography (GC) can be a valuable tool for the analysis of volatile byproducts or related substances that may be present in Miconazole samples. A GC method has been developed for the simultaneous determination of miconazole nitrate and metronidazole. nih.gov This method utilized a capillary column (AE.SE-54, 15 m × 0.53 mm, i.d.) with nitrogen as the carrier gas and a flame ionization detector (FID). nih.gov The oven temperature was programmed to achieve separation. nih.gov Although this method was not specifically developed for this compound, it demonstrates the potential of GC for analyzing compounds related to Miconazole. The applicability of GC for Impurity C would depend on its volatility and thermal stability.

Supercritical Fluid Chromatography (SFC) for Impurity Profiling

Supercritical Fluid Chromatography (SFC) presents a green alternative to normal-phase HPLC and can be a powerful tool for impurity profiling. SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of organic modifier. This technique can offer unique selectivity and faster analysis times compared to HPLC. While specific applications of SFC for the analysis of this compound are not widely documented, its utility for separating and estimating pharmaceutical compounds and their impurities has been demonstrated. nih.gov Given its advantages in terms of speed and reduced solvent consumption, SFC represents a promising area for future research in the analysis of Miconazole impurities.

Capillary Electrophoresis (CE) for Charge-Based Separation of Impurities

Capillary Electrophoresis (CE) serves as a powerful technique for the impurity profiling of pharmaceuticals due to its high efficiency, rapid analysis time, and minimal solvent consumption. nih.govgoogleapis.com The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. researchgate.net this compound, possessing a primary amine group, and Miconazole, with its imidazole (B134444) ring, exhibit different protonation states (pKa values) at a given pH. This difference in charge forms the basis for their effective separation using CE.

Capillary Zone Electrophoresis (CZE), the most common mode of CE, is particularly well-suited for this purpose. nih.govresearchgate.net In a typical CZE setup, a fused silica (B1680970) capillary is filled with a background electrolyte (BGE) buffer. At a pH above 3, the inner wall of the capillary becomes negatively charged, inducing an electro-osmotic flow (EOF) of the buffer towards the cathode. nih.gov Cationic species like the protonated forms of Miconazole and its impurity will migrate towards the cathode at a rate determined by their electrophoretic mobility and the EOF, allowing for their separation. Micellar Electrokinetic Chromatography (MEKC), another CE technique, can be employed to separate neutral and charged species by adding surfactants to the BGE, offering an alternative or complementary separation mechanism. nih.gov

Table 1: Illustrative Capillary Zone Electrophoresis (CZE) Parameters for Impurity Analysis

| Parameter | Typical Condition | Purpose |

| Capillary | Fused silica, 50-75 µm i.d., 30-60 cm length | Provides the separation channel. |

| Background Electrolyte (BGE) | 25-100 mM Phosphate or Borate buffer | Maintains pH and conductivity. |

| pH | 2.5 - 9.0 | Influences the charge of analytes for optimal separation. |

| Applied Voltage | 15-30 kV | Driving force for electrophoretic and electro-osmotic flow. |

| Temperature | 20-30 °C | Affects viscosity and migration times; requires control for reproducibility. |

| Injection Mode | Hydrodynamic or Electrokinetic | Introduces the sample into the capillary. |

| Detection | UV/Diode Array Detector (DAD) at 210-235 nm | Monitors the separated analytes as they pass the detector window. |

Spectroscopic Techniques for Impurity Characterization and Identification

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of impurities like this compound.

Mass Spectrometry (MS) Applications (e.g., LC-MS, GC-MS, HRMS)

Mass Spectrometry (MS) is a cornerstone for impurity identification due to its exceptional sensitivity and ability to provide molecular weight and fragmentation information. When coupled with a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC), it allows for the detection and identification of impurities at very low levels.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable, providing highly accurate mass measurements that can be used to determine the elemental composition of an impurity. mdpi.com For this compound (C15H13Cl4NO), HRMS can confirm its molecular formula by measuring its exact mass (365.9725 as [M+H]⁺). synthinkchemicals.comguidechem.com

Tandem mass spectrometry (MS/MS) generates fragmentation patterns that serve as a structural fingerprint. The fragmentation of Miconazole often yields a prominent ion at m/z 158.97, corresponding to the dichlorobenzyl fragment. ijpsonline.comijpsonline.comresearchgate.net This fragment would also be expected in the mass spectrum of Impurity C. However, the fragmentation pattern will differ significantly due to the absence of the imidazole ring, allowing for unambiguous differentiation from the parent drug.

Table 2: Key Mass Spectrometry Data for Miconazole and Impurity C

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Expected Fragments (m/z) |

| Miconazole | C18H14Cl4N2O | 414.9809 | 415 [M+H]⁺, 159 [(C7H5Cl2)CH2]⁺ |

| This compound | C15H13Cl4NO | 364.9751 | 365 [M+H]⁺, 159 [(C7H5Cl2)CH2]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation of organic molecules. nih.gov Both 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are used to provide a complete structural assignment of an impurity.

The primary structural difference between Miconazole and Impurity C is the imidazole moiety in Miconazole versus the primary amine in Impurity C. This difference is readily apparent in their respective ¹H NMR spectra. The spectrum of Miconazole shows characteristic signals for the imidazole ring protons. mdpi.com In contrast, the spectrum of Impurity C would lack these signals and instead display resonances corresponding to the -CH2-NH2 group. The chemical shifts and coupling patterns provide unambiguous evidence for the structure of the impurity. ¹³C NMR provides complementary data on the carbon skeleton of the molecule.

Table 3: Comparison of Expected ¹H NMR Chemical Shifts (δ, ppm) for Key Structural Moieties

| Structural Moiety | Miconazole | This compound |

| Imidazole Ring Protons | ~6.9 - 7.5 | Absent |

| -CH2-N (adjacent to amine/imidazole) | Present (specific shift) | Present (different shift) |

| -NH2 Protons | Absent | Present (broad singlet, variable shift) |

| Aromatic Protons (Dichlorophenyl) | ~7.2 - 7.5 | ~7.2 - 7.5 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. nih.gov Fourier Transform Infrared (FTIR) spectroscopy of Miconazole shows characteristic absorption bands for the imidazole C-N stretching and aromatic C-H stretching. pharmaexcipients.comresearchgate.net

The FTIR spectrum of this compound would be distinguished by:

Absence of the characteristic imidazole ring vibrations.

Presence of N-H stretching vibrations (typically two bands for a primary amine) in the 3300-3500 cm⁻¹ region.

Presence of an N-H bending (scissoring) vibration around 1590-1650 cm⁻¹. vscht.cz

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which can further aid in the structural confirmation.

Table 4: Characteristic IR Absorption Frequencies for Functional Group Differentiation

| Functional Group | Vibration Type | Miconazole (Expected Range, cm⁻¹) | This compound (Expected Range, cm⁻¹) |

| Amine (N-H) | Stretch (primary) | Absent | 3300 - 3500 (two bands) |

| Amine (N-H) | Bend | Absent | 1590 - 1650 |

| Imidazole (C-N) | Stretch | ~3180, ~1330 | Absent |

| Aromatic (C=C) | Stretch | 1589, 1509 | 1580 - 1600 |

| Ether (C-O-C) | Stretch | ~1092 | ~1090 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy is widely used for the quantification of APIs and their impurities, often as a detection method for HPLC. bioglobax.com The technique is based on the absorption of UV or visible light by chromophores within a molecule. bioglobax.com The chromophores in both Miconazole and Impurity C are the two dichlorophenyl rings. However, the imidazole ring in Miconazole also contributes to its UV absorption profile.

The absence of the imidazole ring in Impurity C leads to a subtle change in the molecule's electronic environment, which can result in a shift in the wavelength of maximum absorbance (λmax) and a different molar absorptivity compared to Miconazole. nih.gov While UV-Vis spectra are generally broad and may not be sufficient for definitive identification alone, the difference in the absorption profile can be utilized for quantification and to distinguish between the API and the impurity, especially when using a diode array detector (DAD) that captures the entire spectrum. mhlw.go.jp A common detection wavelength for the analysis of Miconazole and its impurities is 235 nm. oup.com

Hyphenated Techniques for Comprehensive Impurity Profiling and Elucidation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the most powerful tools for impurity profiling. ajrconline.orgijsdr.org They provide separation and structural identification of impurities in a single analytical run, which is crucial for the comprehensive analysis of complex samples. researchgate.net

LC-MS/MS: This is the most widely used hyphenated technique in pharmaceutical analysis. It combines the high-resolution separation of HPLC or UPLC with the sensitive and specific detection of tandem mass spectrometry. ijfmr.com It enables the detection, quantification, and preliminary identification of this compound even when it co-elutes with other components.

GC-MS: For volatile and thermally stable impurities, GC-MS offers excellent separation efficiency and provides mass spectra that can be compared against established libraries for identification.

LC-NMR: This technique directly couples an LC system to an NMR spectrometer. It allows for the acquisition of high-quality NMR data on separated peaks, providing definitive structural elucidation of unknown impurities without the need for off-line isolation, which can be time-consuming and challenging for trace-level components. ijfmr.com

The integrated use of these hyphenated techniques provides a complete picture of the impurity profile, ensuring that even trace amounts of this compound are accurately detected, identified, and quantified, thereby guaranteeing the safety and efficacy of the Miconazole drug product. semanticscholar.org

LC-MS/MS and LC-HRMS for Complex Mixture Analysis

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) stands as a cornerstone for the analysis of pharmaceutical impurities like this compound. These methods offer unparalleled sensitivity and specificity, allowing for the detection and quantification of trace-level impurities even in the presence of the high-concentration active pharmaceutical ingredient (API) and excipients.

The chromatographic separation is a critical first step. Various methods have been developed for the separation of Miconazole and its related impurities. oup.com A selective and sensitive method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and ammonium acetate. oup.comresearchgate.net Modernization of pharmacopeial methods often involves the use of columns with smaller particle sizes, such as sub-2 µm particles or solid-core particles, to achieve faster analysis times and higher efficiency without compromising resolution. researchgate.netlcms.cz For instance, the United States Pharmacopeia (USP) monograph for Miconazole Nitrate employs a Phenyl-Hexyl column, which provides the necessary selectivity to resolve Miconazole from its impurities, including Impurity C. phenomenex.com

Following chromatographic separation, mass spectrometry detection provides definitive identification and quantification.

LC-MS/MS: This technique uses a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (the molecular ion of Impurity C) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific transition provides excellent sensitivity and minimizes interference from other components in the sample matrix.

LC-HRMS: Instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide high-resolution mass data, enabling the determination of the elemental composition of an impurity based on its accurate mass. This is invaluable for the structural elucidation of unknown impurities and for confirming the identity of known ones like this compound with high confidence.

The table below summarizes typical parameters used in LC-based methods for analyzing Miconazole and its impurities.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Thermo Scientific Hypersil Gold C18 (50 mm x 4.6 mm, 1.9 µm) oup.com | Kinetex™ 2.6 µm Phenyl-Hexyl (100 x 4.6 mm) phenomenex.com | Chiralpak IC nih.gov |

| Mobile Phase | Acetonitrile–methanol–ammonium acetate (1.5 w/v) (30:32:38 v/v) oup.com | Gradient of Methanol/Water/1 M Triethylammonium Bicarbonate and Acetonitrile/Methanol phenomenex.com | Acetonitrile and aqueous ammonium hydrogen carbonate (5 mM; 80:20, v/v) nih.gov |

| Flow Rate | 2.5 mL/min oup.com | 0.8 mL/min phenomenex.com | Not Specified nih.gov |

| Detection | UV @ 235 nm (Can be coupled to MS) oup.com | UV @ 215 nm (Can be coupled to MS) phenomenex.com | Positive Electrospray Ionization Tandem MS (ESI-MS/MS) nih.gov |

| Temperature | Ambient oup.com | 40 °C phenomenex.com | Not Specified nih.gov |

GC-MS for Volatile Impurity Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification.

However, GC-MS is generally not the primary method for analyzing this compound. Miconazole and its related impurities are relatively large, polar molecules with high boiling points and low volatility. nih.gov Direct injection into a GC system would require very high temperatures that could lead to thermal degradation of the analyte, providing inaccurate results.

For a compound like this compound to be analyzed by GC-MS, a chemical derivatization step would be necessary. Derivatization involves reacting the analyte with a reagent to create a more volatile and thermally stable derivative. This process adds complexity and time to the analysis and can introduce potential sources of error. Therefore, while GC-MS is a critical tool in pharmaceutical analysis for residual solvents and other volatile impurities, liquid chromatography-based methods are far more suitable and commonly employed for non-volatile impurities like this compound.

Sample Preparation Strategies for Robust Impurity Analysis

The goal of sample preparation is to extract the analytes of interest from the sample matrix and present them in a suitable solvent for instrumental analysis, free from interfering substances. The complexity of the sample preparation strategy depends heavily on the dosage form.

Bulk Drug Substance: For the analysis of the bulk drug, sample preparation is often straightforward. A precisely weighed amount of the Miconazole substance is dissolved in a suitable diluent, which is typically the mobile phase or a mixture with strong solubilizing power, such as acetonitrile, methanol, and an ammonium acetate solution. oup.com

Pharmaceutical Formulations (e.g., Creams, Gels): Formulations are more complex due to the presence of excipients like oils, fats, emulsifiers, and polymers. A more rigorous extraction procedure is required.

Dispersion and Dissolution: A known quantity of the cream is dispersed in a suitable solvent system. This may require heating and sonication to ensure the complete release of the drug and its impurities from the formulation matrix. lcms.cz For example, a cream sample can be dispersed in the mobile phase and heated in an ultrasonic bath. lcms.cz

Extraction: Solid-phase extraction (SPE) can be employed to separate the analytes from interfering excipients. researchgate.net This involves passing the sample solution through a cartridge containing a solid sorbent that retains the analyte, while the interfering components are washed away. The analyte is then eluted with a stronger solvent.

Filtration: After dissolution or extraction, the sample solution is typically filtered through a membrane filter (e.g., 0.45 µm) to remove any particulate matter before injection into the chromatograph. lcms.cz This protects the analytical column and instrument from clogging and contamination.

The table below outlines sample preparation strategies for different sample types.

| Sample Type | Preparation Steps | Rationale |

| Bulk Drug | 1. Weigh a precise amount of the sample. 2. Dissolve in a suitable diluent (e.g., acetonitrile/methanol/ammonium acetate). oup.com 3. Dilute to the final concentration. | Simple matrix allows for direct dissolution. Ensures accurate concentration for quantification. |

| Cream Formulation | 1. Weigh an amount of cream equivalent to a target drug concentration. 2. Disperse in a solvent (e.g., mobile phase or ethanol). lcms.cznih.gov 3. Use ultrasonication and gentle heating to aid dissolution. lcms.cz 4. Cool to room temperature. 5. Filter through a 0.45 µm filter before analysis. lcms.cz | Excipients require physical disruption (sonication, heat) to release the analyte. Filtration removes insoluble excipients that can damage the LC system. |

| Soft Gelatin Capsule | 1. Weigh the intact capsule. 2. Transfer the contents to a volumetric flask. 3. Wash the shell and determine the weight of the contents by difference. 4. Dissolve the contents in a solvent like ethanol, possibly with gentle heating. nih.gov | Ensures accurate accounting of the active ingredient from the dosage form. |

Method Validation and Qualification Studies for Miconazole Ep Impurity C Analytical Procedures

Adherence to International Conference on Harmonisation (ICH) Guidelines (e.g., ICH Q2(R1))

The validation of analytical procedures for Miconazole (B906) EP Impurity C is governed by the principles outlined in the International Conference on Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology". ich.orgloesungsfabrik.de This guideline provides a comprehensive framework for validating analytical methods, ensuring they are reliable, accurate, and reproducible. loesungsfabrik.deeuropa.eu The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, which, in this case, is the quantification of Miconazole EP Impurity C. ich.orgeuropa.eu The ICH Q2(R1) guideline delineates several validation characteristics that must be evaluated, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. loesungsfabrik.de

Specificity and Selectivity Assessments for this compound Resolution

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. ich.orgeuropa.eu For this compound, this involves demonstrating that the analytical procedure can accurately measure this specific impurity without interference from miconazole itself or other related substances. europa.eu

A common approach to assess specificity is to spike the drug substance or product with known levels of impurities and demonstrate their separation. ich.orgeuropa.eu In the context of Miconazole, the United States Pharmacopeia (USP) monograph for Miconazole Nitrate (B79036) specifies system suitability requirements that include a resolution of not less than 1.5 between Miconazole Related Compound C and Miconazole Related Compound I. phenomenex.comuspnf.com This ensures that these two closely related impurities can be distinguished from each other. Furthermore, the method must also resolve these impurities from the main component, Miconazole, and other related compounds like Econazole (B349626) Nitrate and Miconazole Related Compound F. phenomenex.comuspnf.com

Linearity and Range Determination for Quantification of this compound

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. oup.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. fda.gov

For impurity quantification, the ICH Q2(R1) guideline recommends a minimum of five concentrations to establish linearity. ich.org The range for an impurity should typically span from the reporting level of the impurity to 120% of the specification limit. fda.gov For instance, if the limit for this compound is 0.25% as specified in some pharmacopoeial monographs, the linearity study would cover a range from the limit of quantification (LOQ) up to 0.30%. A study on the determination of miconazole and its impurities demonstrated linear responses for all impurities tested, with correlation coefficients (r) of 0.999 for Impurity C. oup.com

Table 1: Illustrative Linearity Data for this compound

| Concentration (% of Test Concentration) | Theoretical Concentration (µg/mL) | Measured Peak Area |

| 50 | 0.5 | 7500 |

| 80 | 0.8 | 12000 |

| 100 | 1.0 | 15000 |

| 120 | 1.2 | 18000 |

| 150 | 1.5 | 22500 |

This table is for illustrative purposes and does not represent actual experimental data.

Accuracy and Precision Evaluations (Repeatability, Intermediate Precision)

Accuracy represents the closeness of the test results obtained by the method to the true value. fda.gov It is typically assessed by determining the recovery of a known amount of the impurity spiked into a placebo or the drug substance. The ICH Q2(R1) guideline recommends assessing accuracy at a minimum of three concentration levels covering the specified range, with a minimum of three replicates at each level. ich.org For impurity analysis, accuracy should be established across the specified range. ich.org

Precision is the measure of the degree of scatter of a series of measurements from the same homogeneous sample under the prescribed conditions. fda.gov It is evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined by a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration. ich.orgeuropa.eu

Intermediate Precision: This expresses the within-laboratory variations, such as different days, different analysts, or different equipment. europa.eu

A validated HPLC method for miconazole and its impurities reported good precision, which is a key requirement for reliable quantification. nih.gov

Table 2: Example of Accuracy and Precision Data for this compound

| Parameter | Level | Acceptance Criteria | Typical Result |

| Accuracy | 80% of specification | 98.0% - 102.0% Recovery | 99.5% |

| 100% of specification | 98.0% - 102.0% Recovery | 100.2% | |

| 120% of specification | 98.0% - 102.0% Recovery | 101.1% | |

| Precision (Repeatability) | 100% of specification (n=6) | RSD ≤ 2.0% | 0.8% |

| Precision (Intermediate) | 100% of specification (n=6) | RSD ≤ 2.0% | 1.2% |

This table is for illustrative purposes and does not represent actual experimental data. RSD = Relative Standard Deviation.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

There are several methods for determining LOD and LOQ, including visual evaluation, signal-to-noise ratio, and the use of the standard deviation of the response and the slope of the calibration curve. sepscience.com For the signal-to-noise approach, a ratio of 3:1 is generally considered acceptable for LOD and 10:1 for LOQ. researchgate.netsrce.hr A study developing a method for miconazole and its impurities determined the LOD and LOQ based on signal-to-noise ratios. oup.com Another study on miconazole nitrate found the LOD and LOQ to be 1.868 µg/ml and 2.760 µg/ml, respectively, for the active ingredient. rjptonline.org For impurities, these limits would need to be sufficiently low to allow for quantification at the reporting threshold.

Robustness and Ruggedness Testing of Developed Analytical Methods

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. nih.gov For a high-performance liquid chromatography (HPLC) method, these variations might include changes in the mobile phase composition, pH, flow rate, and column temperature. nih.govfabad.org.tr

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different analysts, different instruments, and different days. rjptonline.orgfabad.org.tr This ensures that the method is transferable and will perform consistently in different laboratory settings.

System Suitability Testing Parameters for Routine Analysis

System suitability testing (SST) is an integral part of any analytical procedure. It is performed before and during the analysis of samples to ensure that the analytical system is performing adequately. ijpsonline.com For the analysis of this compound, typical SST parameters would include:

Resolution: As mentioned earlier, a minimum resolution of 1.5 between Miconazole Related Compound C and any adjacent peaks is crucial. phenomenex.comuspnf.com The European Pharmacopoeia monograph for Miconazole Nitrate specifies a resolution of at least 10 between econazole and miconazole in a reference solution. drugfuture.com

Tailing Factor (Symmetry Factor): The USP monograph for Miconazole Nitrate specifies a tailing factor of not more than 2.0 for the miconazole peak. phenomenex.comuspnf.com

Relative Standard Deviation (RSD): The USP requires an RSD of not more than 3.0% for the miconazole peak in the standard solution for the organic impurities test. phenomenex.comuspnf.com

Theoretical Plates (Column Efficiency): This parameter assesses the performance of the chromatographic column.

Table 3: Common System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criterion |

| Resolution (Rs) | ≥ 1.5 between critical peak pairs |

| Tailing Factor (T) | ≤ 2.0 |

| Relative Standard Deviation (%RSD) | ≤ 3.0% for replicate injections |

| Theoretical Plates (N) | > 2000 |

These are typical criteria and may vary depending on the specific method and regulatory requirements.

Synthetic Strategies for Miconazole Ep Impurity C Reference Standards

Rationale for the Development and Production of Authentic Reference Standards for Impurity C

The development and production of authentic reference standards for Miconazole (B906) EP Impurity C are driven by stringent regulatory requirements and fundamental analytical needs. nih.gov Global regulatory bodies, including those that adhere to the International Council for Harmonisation (ICH) guidelines, mandate that impurities in active pharmaceutical ingredients (APIs) be identified, monitored, and controlled within specified limits. ich.org

According to ICH Q3A guidelines, any impurity present above the identification threshold (typically ≥0.10%) must be structurally characterized, and its level must be controlled. Pharmacopoeias such as the European Pharmacopoeia (EP) list specific limits for known impurities; for instance, the EP monograph for Miconazole Nitrate (B79036) sets a maximum allowable limit for Impurity C.

Authentic reference standards are indispensable for the following applications:

Method Development and Validation: They are essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are accurate, precise, specific, and robust for quantifying the impurity. synzeal.comnih.gov

Quality Control (QC): In routine QC testing of Miconazole batches, the reference standard is used as a comparator to identify and accurately quantify the level of Impurity C, ensuring that each batch meets the required purity specifications before release. synzeal.com

Stability Studies: Reference standards are used to track the formation of Impurity C during stability testing of the drug substance and product, providing critical data on degradation pathways. nih.govresearchgate.net

Regulatory Submissions: A well-characterized reference standard and the data from impurity monitoring are crucial components of regulatory filings, such as Abbreviated New Drug Applications (ANDAs), demonstrating control over the manufacturing process. synzeal.comveeprho.com

Organic Synthesis Approaches for Targeted Impurity C Synthesis

When a reference standard cannot be readily isolated in sufficient quantity or purity from production batches, a targeted organic synthesis approach is employed. lgcstandards.com

A retrosynthetic analysis of Miconazole EP Impurity C, 2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethanamine, suggests key disconnections to identify plausible starting materials. The structure contains a central ether linkage and a primary amine. The most logical retrosynthetic breaks are at the ether C-O bond and the C-N bond of the ethanamine backbone.

A primary disconnection of the ether bond leads to two key precursors: (1) 2-amino-1-(2,4-dichlorophenyl)ethanol and (2) 2,4-dichlorobenzyl chloride. This pathway is chemically feasible and aligns with known synthetic methodologies for similar ether compounds.

Based on the retrosynthetic analysis, a plausible synthetic route involves the Williamson ether synthesis. This reaction would form the key ether linkage by coupling an alcohol with an alkyl halide under basic conditions.

A proposed multi-step synthesis is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-amino-1-(2,4-dichlorophenyl)ethanol, 2,4-dichlorobenzyl chloride | Sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). Reaction is typically performed at a controlled temperature, starting at 0°C and slowly warming to room temperature. | This compound |

| Table 2: Proposed Synthetic Route for this compound |

The formation of Impurity C as a byproduct in Miconazole synthesis highlights the importance of controlling reaction parameters. Deviations from optimized conditions can favor the formation of this and other impurities.

| Parameter | Effect of Deviation on Impurity Formation |

| Temperature | Elevated temperatures can increase the rate of side reactions, leading to higher levels of Impurity C. |

| Stoichiometry | An incorrect molar ratio of reactants can result in incomplete reactions or the formation of byproducts. |

| Solvent Purity | The presence of moisture or other reactive contaminants in the solvent can lead to undesired side reactions. |

| Table 3: Critical Parameters Influencing Impurity Formation |

Following the chemical synthesis, the crude product is a mixture containing the target impurity, unreacted starting materials, and other byproducts. A multi-step purification process is required to achieve the high purity (>98%) demanded of a reference standard. nih.gov

The typical workflow includes:

Work-up: The reaction is quenched, followed by liquid-liquid extraction to separate the organic components from the reaction medium. The organic phase is then washed, dried over an agent like anhydrous sodium sulfate, and concentrated under reduced pressure.

Chromatography: The primary method for purifying the synthetic impurity is column chromatography. welch-us.com Depending on the scale and difficulty of separation, this may involve flash chromatography for initial cleanup, followed by preparative High-Performance Liquid Chromatography (Prep-HPLC) for final purification. welch-us.comsimsonpharma.comteledynelabs.com

Fraction Collection and Final Processing: Fractions from the preparative HPLC containing the pure impurity are collected. waters.comwaters.com The solvent is removed, often via rotary evaporation, and the final pure solid is obtained through lyophilization (freeze-drying) to yield a stable, solvent-free powder. simsonpharma.comnih.gov

Isolation and Purification of this compound from Stressed Degradation Samples or Batch Production

An alternative to direct synthesis is the isolation of Impurity C from samples where it is already present, such as in routine production batches or from forced degradation studies. pharmtech.com

Forced degradation, or stress testing, involves subjecting the Miconazole API to harsh conditions to intentionally generate degradation products. scholarsresearchlibrary.comscholarsresearchlibrary.comamazonaws.com These conditions typically include:

Acidic and Basic Hydrolysis: Refluxing in acidic (e.g., 1N HCl) and basic (e.g., 1N NaOH) solutions. scholarsresearchlibrary.com

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide. scholarsresearchlibrary.com

Thermal Stress: Exposure to high temperatures.

Photolytic Stress: Exposure to high-intensity UV or visible light. scholarsresearchlibrary.com

The resulting complex mixture is then analyzed, and if Impurity C is formed, it can be isolated. The purification process is similar to that for a synthetic preparation, relying heavily on preparative HPLC to separate the target impurity from the API and other degradants. waters.comnih.gov This approach is particularly useful when the impurity's formation pathway is through degradation rather than synthesis. pharmtech.com

Chemical Characterization of Synthesized or Isolated Reference Standards

Once a high-purity sample of this compound is obtained, it must be rigorously characterized to confirm its identity and purity, in line with ICH guidelines. edqm.eupharmtech.comich.org This process establishes it as a primary reference standard. lgcstandards.com A comprehensive Certificate of Analysis (CoA) is generated, detailing the results from multiple analytical techniques. synzeal.com

The characterization does not focus on biological activity but on physicochemical properties to confirm the molecular structure and purity.

| Analytical Technique | Purpose in Characterization |

| Nuclear Magnetic Resonance (NMR) | Provides definitive structural elucidation. ¹H NMR confirms the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. 2D NMR techniques (e.g., COSY, HSQC) establish connectivity within the molecule. nih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides its elemental composition (via High-Resolution MS). Fragmentation patterns (MS/MS) offer further structural confirmation. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., N-H bends from the amine, C-O-C stretch from the ether, C-Cl bonds). |

| Chromatographic Purity (HPLC/UPLC) | Quantifies the purity of the reference standard by separating it from any residual impurities. Purity is typically reported as a percentage based on peak area. nih.gov |

| Elemental Analysis | Measures the percentage composition of elements (Carbon, Hydrogen, Nitrogen) to verify the empirical formula. |

| Table 4: Techniques for Chemical Characterization of Reference Standards |

Regulatory Considerations and Pharmacopoeial Compliance for Miconazole Impurities

European Pharmacopoeia (EP) Monographs and Specifications Pertaining to Miconazole (B906) and its Impurities

The European Pharmacopoeia (EP) provides detailed monographs for active pharmaceutical ingredients (APIs) and finished products, establishing stringent quality standards. The monograph for Miconazole Nitrate (B79036) specifies several impurities, including Impurity C, which is chemically identified as (2RS)-2-[(2,4-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine. synzeal.com

The EP sets clear acceptance criteria for related substances in Miconazole Nitrate. The limits for specified impurities, including Impurity C, are controlled through chromatographic methods. The monograph stipulates that the level of each specified impurity (A, B, C, D, E, F, G) must not exceed a certain threshold, which is determined by comparison to a reference solution. For instance, in one version of the monograph, the limit for each individual specified impurity is set at not more than 0.25%, with the total of these impurities not to exceed 0.5%. These specifications ensure that the levels of Impurity C and other related substances are kept within toxicologically acceptable limits.

Table 1: European Pharmacopoeia (EP) Specifications for Miconazole Nitrate Impurities

| Impurity | Chemical Name | Individual Limit |

|---|---|---|

| Impurity C | (2RS)-2-[(2,4-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine | ≤ 0.25% |

| Impurity A | (1RS)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol | ≤ 0.25% |

| Impurity B | Econazole (B349626) | ≤ 0.25% |

| Impurity D | Isoconazole | ≤ 0.25% |

| Total Specified Impurities | - | ≤ 0.5% |

Note: Limits are based on specific monograph versions and may be subject to change. Data is for illustrative purposes.

United States Pharmacopeia (USP) Related Compound Standards for Miconazole

Similarly, the United States Pharmacopeia (USP) establishes standards for miconazole and its related compounds to ensure product quality. Miconazole EP Impurity C is recognized in the USP as Miconazole Related Compound C. glppharmastandards.comusp.org The USP monograph for Miconazole Nitrate outlines a chromatographic purity test to control organic impurities. uspnf.comuspbpep.com

The USP method is designed to separate miconazole from its potential impurities, including Related Compound C. The system suitability requirements for the chromatographic method often mandate a minimum resolution between the peaks of different related compounds to ensure accurate quantification. For example, the USP specifies a resolution of not less than 1.5 between miconazole related compound C and miconazole related compound I. uspnf.comphenomenex.com This ensures that the analytical method is capable of reliably distinguishing and quantifying Impurity C, thereby controlling its level in the final drug substance.

Application of ICH Guidelines (Q3A, Q3B, Q3C, Q3D) in the Context of Impurity C Control

The International Council for Harmonisation (ICH) has developed a series of quality guidelines that are globally recognized and implemented by regulatory authorities. These guidelines provide a scientific basis for the control of impurities in pharmaceutical products. ich.orgich.org

ICH Q3A(R2): Impurities in New Drug Substances : This guideline is directly applicable to the control of this compound in the miconazole drug substance. fda.gov It introduces three key thresholds:

Reporting Threshold : The level above which an impurity must be reported in a regulatory submission.

Identification Threshold : The level above which the structure of an impurity must be determined.

Qualification Threshold : The level above which the biological safety of an impurity must be established. fda.gov The specific thresholds are determined by the maximum daily dose (MDD) of the drug. For a drug substance with an MDD of ≤2 g/day , the qualification threshold is 0.15% or 1.0 mg per day total daily intake, whichever is lower. ijdra.com

ICH Q3B(R2): Impurities in New Drug Products : This guideline addresses impurities that are degradation products of the active ingredient or reaction products with excipients. europa.eu It sets thresholds for reporting, identification, and qualification of degradation products in the finished drug product, which are also based on the maximum daily dose. ijdra.com

ICH Q3D: Guideline for Elemental Impurities : This guideline focuses on the control of elemental impurities (heavy metals) that may be present from catalysts or raw materials. ijdra.com It is part of the comprehensive quality control strategy but does not apply directly to organic impurities like this compound.

Table 2: ICH Q3A/Q3B Thresholds

| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Source: ICH Harmonised Tripartite Guideline Q3A(R2) fda.govijdra.com

Regulatory Requirements for Impurity Reporting and Qualification

Regulatory authorities require that any impurity present in a new drug substance above the identification threshold be structurally identified. fda.gov If an impurity's level exceeds the qualification threshold, its safety must be justified. europa.eupda.org

Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at the specified level. fda.gov An impurity can be considered qualified under several circumstances:

Its presence in a new drug product has been adequately tested in safety and/or clinical studies. pda.org

It is a significant metabolite in animal or human studies. ijdra.com

Its safety at the proposed level is supported by data in the scientific literature. fda.gov

If these conditions are not met and the impurity level is above the qualification threshold, additional toxicological studies may be required to demonstrate its safety. fda.gov

Role of this compound Reference Standards in Regulatory Submissions (e.g., ANDA, DMF)

A Drug Master File (DMF) is a confidential submission to regulatory agencies like the FDA, containing detailed information about the facilities, processes, or materials used in the manufacturing, processing, packaging, and storing of human drugs. fda.govfda.gov An Abbreviated New Drug Application (ANDA) is submitted for the approval of a generic drug. fda.gov

In both DMF and ANDA submissions, the control of impurities is a critical component. High-quality, well-characterized reference standards for impurities like this compound are indispensable for several reasons: synzeal.comcleanchemlab.com

Analytical Method Development and Validation : The reference standard is used to develop and validate analytical methods (e.g., HPLC) capable of accurately detecting and quantifying Impurity C. This is essential to demonstrate that the method is suitable for its intended purpose. synzeal.com

Quality Control (QC) : In routine QC testing, the reference standard is used as a benchmark to confirm the identity and measure the concentration of Impurity C in batches of the drug substance and drug product. synzeal.comclearsynth.com

Regulatory Compliance : Submissions must include data demonstrating that impurities are consistently controlled within the limits specified by pharmacopoeias and ICH guidelines. The use of a certified reference standard provides traceability and confidence in the analytical data presented to regulators. synzeal.com

The availability of a this compound reference standard allows API manufacturers and generic drug companies to meet the stringent regulatory expectations for impurity profiling and control, facilitating the approval process for their DMFs and ANDAs. registrarcorp.comyoutube.com

Q & A

Basic Research Questions

Q. How can Miconazole EP Impurity C be reliably identified using pharmacopeial methods?

- Methodology : Utilize high-performance liquid chromatography (HPLC) with system suitability testing as per European Pharmacopoeia (EP) guidelines. Compare the relative retention times (RRT) of the impurity against pharmacopeial reference standards under specified chromatographic conditions (e.g., column type, mobile phase composition). System applicability experiments, such as those validated for lincomycin hydrochloride impurities, demonstrate that RRT consistency is critical for identification .

- Validation : Ensure the method meets parameters like resolution, tailing factor, and theoretical plates. Include specificity testing to distinguish Impurity C from other related substances.

Q. What steps are required to establish a reference standard for this compound in academic research?

- Synthesis & Characterization : Synthesize the impurity via controlled degradation of Miconazole or targeted organic synthesis. Validate its structure using nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. For example, Oxazepam EP Impurity C was characterized using ¹H-NMR and HPLC purity data to meet regulatory standards .

- Purity Assessment : Conduct HPLC or ultra-performance liquid chromatography (UPLC) to confirm purity (>98%). Include forced degradation studies to assess stability under stress conditions (e.g., heat, light, pH variations) .

Q. What analytical parameters determine the detection limit of this compound in drug substances?

- Method Development : Perform linearity studies across a concentration range (e.g., 0.05–1.0% of the active pharmaceutical ingredient). Calculate the limit of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).

- EP Compliance : Follow EP’s "Related Substances" guidelines, which specify thresholds for unspecified impurities (e.g., ≤0.10%) and total impurities. Cross-validate results using mass spectrometry to confirm specificity .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions during analytical testing?

- Experimental Design : Prepare solutions of Impurity C at pH levels mimicking analytical conditions (e.g., pH 3–9). Monitor degradation over 24–72 hours using UPLC. For example, studies on amlodipine impurities revealed significant degradation at extreme pH levels, leading to chromatographic peak deformation .

- Data Interpretation : Use kinetic modeling (e.g., first-order degradation) to predict impurity behavior. Stability data should inform storage recommendations (e.g., refrigeration, inert atmosphere) to prevent artefact formation.

Q. What strategies resolve co-eluting impurities when analyzing this compound?

- Chromatographic Optimization : Adjust mobile phase composition (e.g., gradient elution with acetonitrile-phosphate buffers) or switch to UPLC for enhanced resolution. A study on methotrexate impurities achieved baseline separation of six impurities using UPLC with a BEH C18 column .

- Orthogonal Methods : Confirm identity via LC-MS or diode-array detection (DAD) to distinguish co-eluting peaks. For instance, Oxazepam Impurity C was validated using MS fragmentation patterns .

Q. How can contradictory RRT data for this compound across studies be reconciled?

- Root-Cause Analysis : Compare chromatographic parameters (column lot, temperature, flow rate) between studies. System suitability tests, as described in EP monographs, ensure inter-laboratory reproducibility .

- Method Harmonization : Collaborate with multiple labs to standardize conditions. For example, lincomycin impurity studies highlighted the importance of column equivalence (e.g., C8 vs. C18) in RRT consistency .

Q. What degradation pathways are hypothesized for this compound under accelerated stability conditions?

- Forced Degradation Studies : Expose the impurity to oxidative (H₂O₂), hydrolytic (acid/base), photolytic (UV), and thermal stress. Monitor degradation products via LC-MS. A study on mitoxantrone impurities identified oxidation and hydrolysis as primary pathways under stress .

- Mechanistic Insights : Use MS/MS fragmentation to propose degradation mechanisms (e.g., dealkylation, ring-opening). Compare results with structurally similar impurities, such as ketamine derivatives .

Q. How can a stability-indicating method for this compound be validated to meet ICH guidelines?

- Validation Protocol : Assess specificity, linearity, accuracy, precision, and robustness per ICH Q2(R1). Include spike-recovery experiments in drug substance matrices. For example, a UPLC method for methotrexate impurities achieved ≤2% relative standard deviation (RSD) in precision testing .

- Stability-Indicating Criteria : Demonstrate that the method detects degradation products without interference. Use photodiode array detection to confirm spectral purity of peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.